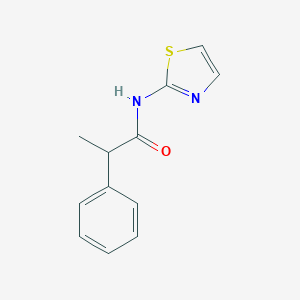

2-phenyl-N-(1,3-thiazol-2-yl)propanamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12N2OS |

|---|---|

Molekulargewicht |

232.3 g/mol |

IUPAC-Name |

2-phenyl-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C12H12N2OS/c1-9(10-5-3-2-4-6-10)11(15)14-12-13-7-8-16-12/h2-9H,1H3,(H,13,14,15) |

InChI-Schlüssel |

RUWBQESMSKMVFE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |

Kanonische SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Phenyl N 1,3 Thiazol 2 Yl Propanamide and Its Analogues

Synthetic Routes to the N-(1,3-thiazol-2-yl)propanamide Core Structures

The construction of the N-(1,3-thiazol-2-yl)propanamide core relies on two key chemical transformations: the formation of the amide bond and the synthesis of the thiazole (B1198619) ring. These can be achieved through several strategic approaches.

Amide Bond Formation Strategies for Substituted Thiazolylpropanamidesmdpi.comiut.ac.irorganic-chemistry.orgresearchgate.net

The formation of the amide bond between a 2-aminothiazole (B372263) derivative and a 2-phenylpropanoic acid derivative is a crucial step in the synthesis of the target compound. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. researchgate.net

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. organic-chemistry.orgresearchgate.net For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, an analogue of the target compound, was successfully achieved by coupling flurbiprofen (B1673479) with 2-aminobenzothiazole (B30445) using DCC. organic-chemistry.orgetprotein.com The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the thiazole. organic-chemistry.org

Another effective method involves the use of EDCI and HOBt in a suitable solvent like acetonitrile. This combination has been used to synthesize a series of flurbiprofen amides by coupling the parent acid with various aminopyridines, demonstrating a clean and high-yielding pathway applicable to thiazole analogues. researchgate.net The general procedure for such a coupling reaction is outlined below:

General Amide Coupling Procedure:

| Step | Action |

|---|---|

| 1 | Dissolve the carboxylic acid (e.g., 2-phenylpropanoic acid) in a suitable solvent (e.g., CH2Cl2 or MeCN). |

| 2 | Add the coupling reagent (e.g., DCC or EDCI) and any additives (e.g., HOBt). |

| 3 | Stir the mixture at room temperature for a short period to activate the carboxylic acid. |

| 4 | Add the 2-aminothiazole derivative to the reaction mixture. |

| 5 | Continue stirring until the reaction is complete, monitoring by thin-layer chromatography (TLC). |

| 6 | Work up the reaction mixture to isolate and purify the desired amide product. |

The choice of coupling reagent and reaction conditions can be influenced by the specific substituents on both the thiazole and the phenylpropanoic acid moieties to optimize the yield and purity of the final product. researchgate.net

Hantzsch Cyclization Approaches for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classical and widely used method for the construction of the thiazole ring. mdpi.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). mdpi.comnih.gov For the synthesis of the N-(1,3-thiazol-2-yl)propanamide core, this can be approached by first synthesizing a 2-aminothiazole derivative, which is then acylated.

The synthesis of the 2-aminothiazole precursor via the Hantzsch method involves the reaction of an α-halocarbonyl compound with thiourea. nih.govmdpi.com The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the thiazole ring. nih.gov A variety of catalysts, including iodine and silica (B1680970) chloride, can be employed to facilitate this reaction. mdpi.com

Once the 2-aminothiazole is formed, it can be acylated with 2-phenylpropanoic acid or its activated derivative to yield the final product. For example, 2-aminothiazole can be reacted with acyl halides in the presence of a base like pyridine (B92270) to form the corresponding amide. ufms.br Alternatively, the direct acylation of pseudothiohydantoin (2-aminothiazol-4(5H)-one), which is readily prepared via a Hantzsch synthesis from thiourea and bromoacetic acid, has been explored. etprotein.com

Strategies for Phenyl Ring Introduction and Functionalization at the Propanamide 2-Position

The 2-phenylpropanamide (B1200545) moiety is a key structural feature of the target molecule. The introduction of the phenyl ring at the 2-position of the propanamide is typically achieved by using 2-phenylpropanoic acid or its derivatives as a starting material for the amide coupling reaction. rsc.org

The synthesis of 2-phenylpropanoic acid itself can be accomplished through various methods. One common route involves the use of a Grignard reagent. For example, a ketone can be reduced to an alcohol, which is then converted to a chloro compound. The subsequent formation of a Grignard reagent and its reaction with carbon dioxide, followed by acidic workup, yields the desired 2-phenylpropanoic acid. nih.gov

Functionalization of the phenyl ring can be achieved either by starting with a pre-functionalized 2-phenylpropanoic acid derivative or by modifying the phenyl ring after the formation of the N-(1,3-thiazol-2-yl)propanamide scaffold. The introduction of substituents on the phenyl ring can significantly influence the biological properties of the final compound. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide starts with flurbiprofen, which already contains a fluorinated biphenyl (B1667301) system. organic-chemistry.orgetprotein.com The presence of different substituents, such as nitro groups, on the phenyl ring can affect the molecule's geometry and electronic properties. bepls.com

Derivatization and Diversification of the Thiazole Moiety

The thiazole ring offers several positions for derivatization, allowing for the synthesis of a diverse library of analogues. The 2-aminothiazole scaffold is particularly amenable to modification. researchgate.net

One common strategy is the acylation of the 2-amino group with various carboxylic acids to introduce different side chains. ufms.br Additionally, the thiazole ring itself can be substituted at the C4 and C5 positions. The natural position for electrophilic substitution on a 2-aminothiazole is typically the C5 position. etprotein.com For example, arylazo groups have been introduced at the C5 position of 2-amino-4-phenylthiazole. ufms.br

To achieve substitution at the C4 position, specific synthetic strategies are required. One approach involves using a 4-substituted α-haloketone in the Hantzsch synthesis. mdpi.com Another method involves the use of a Boc-protected 2-amino-4-halothiazole intermediate, which allows for further functionalization. etprotein.com The synthesis of thiazole derivatives with various substituents at the C4 and C5 positions has been extensively reviewed, highlighting the versatility of this heterocyclic core.

Convergent Synthesis Approaches for Bi-heterocyclic N-(1,3-thiazol-2-yl)propanamide Hybridsetprotein.comrsc.orgresearchgate.net

Convergent synthesis strategies are highly efficient for the construction of complex molecules like bi-heterocyclic N-(1,3-thiazol-2-yl)propanamide hybrids. These approaches involve the separate synthesis of key fragments of the molecule, which are then coupled together in the final steps. This allows for greater flexibility and efficiency in generating diverse analogues.

One-pot multi-component reactions (MCRs) are a powerful tool in convergent synthesis. nih.gov For example, a one-pot, three-component reaction of an α-nitro epoxide, potassium thiocyanate, and a primary amine can provide polysubstituted 2-aminothiazoles in a highly efficient and environmentally friendly manner. researchgate.net These pre-formed thiazole derivatives can then be coupled with a second heterocyclic carboxylic acid to form the desired bi-heterocyclic amide.

Another approach involves the synthesis of two heterocyclic fragments that are then joined. For instance, a pyrazole-containing thiazole derivative was synthesized and then used as a building block to construct more complex pyrazolo-thiazolo-pyridine conjugates. Similarly, the synthesis of symmetrical 2,2′-bisthiazole compounds can be achieved through the condensation of dithiooxamide (B146897) with α-bromoketones. mdpi.com The subsequent functionalization of these bi-heterocyclic cores can lead to a wide range of N-(1,3-thiazol-2-yl)propanamide hybrids.

Exploration of Reaction Conditions and Yield Optimization in N-(1,3-thiazol-2-yl)propanamide Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of N-(1,3-thiazol-2-yl)propanamides. This includes the choice of solvents, catalysts, temperature, and reaction time.

In amide bond formation, the selection of the coupling reagent and base can significantly impact the yield. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, using DCC in dichloromethane (B109758) provided a high yield of the desired product. organic-chemistry.orgetprotein.com The use of microwave irradiation has also been shown to accelerate reactions and improve yields in the synthesis of related amide derivatives.

For the Hantzsch thiazole synthesis, various "green" and efficient protocols have been developed. These include the use of recyclable catalysts, aqueous reaction media, and solvent-free conditions. For instance, a catalyst-free multicomponent reaction in water under microwave conditions has been reported for the synthesis of trisubstituted thiazoles with good to very good yields. The optimization of base and solvent systems has also been shown to be critical in the synthesis of triazole-thiazole hybrids, where triethylamine (B128534) in DMF was found to be optimal for achieving a good yield.

The table below summarizes some of the optimized conditions for related syntheses:

Optimized Reaction Conditions for Thiazole and Amide Synthesis:

| Reaction Type | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketone, thiourea, silica supported tungstosilisic acid, ultrasonic irradiation | 79-90% | |

| Amide Coupling | Flurbiprofen, 2-aminobenzothiazole, DCC, CH2Cl2, room temperature | High | organic-chemistry.orgetprotein.com |

| Multi-component Thiazole Synthesis | Arylglyoxals, 1,3-dicarbonyls, thioamides, H2O, microwave | Good to very good | |

| Triazole-Thiazole Hybrid Synthesis | 2-nitrophenyl azide, 2-(benzo[d]thiazol-2-yl)acetonitrile, triethylamine, DMF | 78% |

Structure Activity Relationship Sar Investigations of 2 Phenyl N 1,3 Thiazol 2 Yl Propanamide Scaffolds

Correlations between Phenyl Substituents at the Propanamide 2-Position and Biological Activities

The phenyl ring at the 2-position of the propanamide chain is a critical component for molecular recognition and presents a primary target for SAR studies. The nature and position of substituents on this ring can dramatically alter the compound's electronic, steric, and lipophilic properties, thereby affecting its biological profile.

Research on related benzothiazole-phenyl analogs has shown that the substitution pattern on the phenyl ring is crucial for activity. For instance, in a series of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of electron-withdrawing groups such as trifluoromethyl (CF₃) and cyano (CN) at the ortho-position of the phenyl ring was well-tolerated by the enzymes. nih.gov Furthermore, ortho/para di-substitution also yielded potent dual inhibitors. nih.gov While these studies were on a different scaffold, they highlight the tolerance for specific substitutions on the phenyl group.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity of Thiazole (B1198619) Derivatives This table summarizes findings from various thiazole-containing scaffolds to infer potential SAR trends for the 2-phenyl-N-(1,3-thiazol-2-yl)propanamide core structure.

| Substituent | Position(s) | Observed Effect | Relevant Scaffold | Citation |

| Trifluoromethyl (-CF₃) | ortho | Well-tolerated for enzyme inhibition | Benzothiazole-phenyl sulfonamide | nih.gov |

| Cyano (-CN) | ortho | Well-tolerated for enzyme inhibition | Benzothiazole-phenyl sulfonamide | nih.gov |

| Fluoro (-F), Chloro (-Cl) | ortho, para | Well-tolerated for enzyme inhibition | Benzothiazole-phenyl sulfonamide | nih.gov |

| Chloro (-Cl) | para | Critical for antibacterial/antifungal activity | Thiazole derivative | nih.gov |

| Fluoro (-F) | para | Critical for antibacterial/antifungal activity | Thiazole derivative | nih.gov |

| Nitro (-NO₂), Fluoro (-F), Chloro (-Cl) | Not specified | No inhibitory effect observed | 3-{4-oxo...thiazol-2-ylamino}propanoic acid | nih.govresearchgate.net |

| 2-Fluoro-[1,1′-biphenyl]-4-yl | 2-position | Synthesized as part of a propanamide derivative | N-(benzo[d]thiazol-2-yl)propanamide | mdpi.com |

Influence of Propanamide Linker Modifications on Activity Profiles

The propanamide linker connecting the 2-phenyl group and the N-(1,3-thiazol-2-yl) moiety is not merely a spacer but plays an active role in defining the molecule's conformation and interaction with biological targets. Modifications to this linker, such as altering its length, introducing branches, or changing the amide bond's orientation, can significantly impact the activity profile.

Studies on analogous thioacetamide-triazoles have provided valuable insights into linker modifications. For example, introducing a methyl branch to the linker was found to cause a significant loss of antibacterial activity. wustl.edu In contrast, isomeric propionamide (B166681) systems, which alter the linker's structure without adding a branch, retained their activity. wustl.edu This suggests that while the general length and composition of the linker are tolerated, steric hindrance introduced by branching near the core structure may be detrimental.

The amide bond itself is a key structural element. Research into linker isosteres has explored replacing flexible bridges with more conformationally restricted linkers like amides and esters. nih.gov These modifications can alter the molecule's ability to adopt the optimal conformation for binding. In one study, replacing a flexible butadiene bridge with an amide linker was crucial for achieving desired biological recognition. nih.gov Furthermore, inverting the amide group (an "amide flip") has been investigated as a strategy to probe the importance of the hydrogen bond donor/acceptor pattern, with some analogs retaining good activity after this modification. wustl.edu

Table 2: Effects of Propanamide Linker Modifications on Biological Activity This table is based on findings from analogous structures to highlight potential modification strategies for the 2-phenyl-N-(1,3-thiazol-2-yl)propanamide linker.

| Modification | Description | Impact on Activity | Citation |

| Branching | Addition of a methyl group to the linker | Substantial decrease in activity | wustl.edu |

| Isomerization | Use of an isomeric propionamide linker | Activity retained | wustl.edu |

| Amide Flip | Inversion of the amide bond (CO-NH to NH-CO) | Activity retained in some cases | wustl.edu |

| Linker Replacement | Replacing other linkers (e.g., butadiene) with an amide | Can be crucial for specific biological recognition | nih.gov |

| N-Acyl Carbamate | Masking the amide NH group | Used as a strategy for creating prodrugs | mdpi.comsemanticscholar.org |

Impact of Substituents on the 1,3-Thiazole Ring on Biological Efficacy

The 1,3-thiazole ring is a cornerstone of the scaffold's biological activity, and its substitution pattern is a key determinant of efficacy and selectivity. globalresearchonline.netnih.gov Modifications at the C4 and C5 positions can influence interactions within a target's binding pocket.

SAR studies have shown that both the nature and the position of the substituent are critical. In one series of related compounds, a phenyl substituent at the C4-position of the thiazole ring led to the highest antibacterial activity. nih.govresearchgate.net In another study, substitution with a p-bromophenyl group at the C4-position enhanced both antifungal and antituberculosis activities. nih.gov This highlights the favorable role of aryl substitutions at this position.

Table 3: Influence of Substituents on the 1,3-Thiazole Ring on Biological Activity

| Position | Substituent Type | Specific Example | Observed Effect | Citation |

| C4 | Aryl | Phenyl | Highest antibacterial activity in its series | nih.govresearchgate.net |

| C4 | Aryl | p-Bromophenyl | Increased antifungal and antituberculosis activity | nih.gov |

| C4 | Alkyl | tert-Butyl | Feature of a potent ZAC antagonist | semanticscholar.org |

| C5 | Acyl | Acetate, Anilido, Acetyl | Conferred antibacterial activity | nih.gov |

| C5 | Heterocyclic | Furan, Bromothiophene | High antibacterial activity (on thiazolone ring) | nih.govresearchgate.net |

| C5 | Ester | Ethyl carboxylate | Slightly decreased overall antimicrobial activity | nih.gov |

Stereochemical Considerations in N-(1,3-thiazol-2-yl)propanamide Activity

The structure of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide features a chiral center at the C2 position of the propanamide moiety. The presence of this stereocenter means the compound can exist as two enantiomers, (R) and (S). In medicinal chemistry, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other.

For many classes of drugs, including the well-known profen family of non-steroidal anti-inflammatory drugs (e.g., ibuprofen, flurbiprofen), which also contain a 2-arylpropanoic acid core, one enantiomer (typically the S-enantiomer) is responsible for the majority of the therapeutic activity. The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a structurally related compound, results in a racemic mixture. mdpi.com

Although the synthesis of chiral propanamide derivatives has been reported, specific studies detailing the separation and differential biological evaluation of the (R) and (S) enantiomers of the 2-phenyl-N-(1,3-thiazol-2-yl)propanamide scaffold are not extensively covered in the available literature. However, based on established principles and evidence from similar chiral compounds, it is highly probable that the biological activity of these derivatives is stereospecific. Future research focused on the stereoselective synthesis and evaluation of individual enantiomers would be essential for a complete understanding of the SAR and for the development of more potent and selective therapeutic agents. mdpi.com

Comparative SAR Analysis across Diverse N-(1,3-thiazol-2-yl)propanamide Derivatives

A comparative analysis of SAR across different series of N-(1,3-thiazol-2-yl)propanamide derivatives reveals overarching principles about which molecular regions are most tolerant to modification and which are critical for activity. By comparing derivatives with substitutions on the phenyl ring, the thiazole ring, or the linker, a clearer picture of the optimal chemical space for this scaffold emerges.

Studies on related scaffolds show that certain parts of the molecule are more sensitive to changes than others. For instance, in a series of thioacetamide-triazoles, the triazole portion (analogous to the thiazole in this context) was found to be critical for potency, and modifications to it dramatically decreased activity. wustl.edu In contrast, substitutions on the aryl ring were generally much better tolerated. wustl.edu This suggests that the thiazole ring in the 2-phenyl-N-(1,3-thiazol-2-yl)propanamide scaffold may be a key pharmacophoric element with stringent binding requirements, while the 2-phenyl group might be more involved in modulating properties like solubility and metabolism, thus allowing for greater structural diversity.

SAR Studies Pertaining to Specific Enzyme Inhibition

The 2-phenyl-N-(1,3-thiazol-2-yl)propanamide scaffold and its analogs have been investigated as inhibitors of a wide range of enzymes and receptors, demonstrating the versatility of this chemical framework. SAR studies in these contexts provide precise information on the structural requirements for achieving potent and selective inhibition of specific biological targets.

For example, thiazole derivatives have been identified as inhibitors of vascular adhesion protein-1 (VAP-1), an enzyme implicated in inflammatory diseases. nih.gov A specific derivative containing a guanidine (B92328) group, N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide, was found to be a potent VAP-1 inhibitor. nih.gov In the realm of cancer therapy, thiazolyl-pyrazolines have been developed as dual inhibitors of the receptor tyrosine kinases EGFR and VEGFR-2. nih.gov Potent activity was associated with specific substitutions on a phenyl ring within the pyrazoline moiety. nih.gov Other thiazole derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes, with pyrrole (B145914) substitutions being particularly effective. fabad.org.tr

Thiazole-based compounds have also been designed as inhibitors of cholinesterases for potential use in Alzheimer's disease. nih.gov In a series of thiazolylhydrazones, a lipophilic 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) group was designed to bind to the peripheral anionic site (PAS) of the enzyme, while a substituted benzylidenehydrazine (B8809509) moiety targeted the catalytic active site (CAS). nih.gov The most active compound featured a 3-bromo-4-hydroxy-5-methoxybenzylidene group, highlighting the importance of the substitution pattern on the phenyl-containing part of the molecule for potent acetylcholinesterase (AChE) inhibition. nih.gov

Table 4: SAR of Thiazole Derivatives for Specific Enzyme/Receptor Inhibition

| Target Enzyme/Receptor | Key Structural Features of Inhibitor | SAR Summary | Citation(s) |

| Vascular Adhesion Protein-1 (VAP-1) | Thiazole acetamide (B32628) with a terminal guanidine group. | The guanidine group was a key feature for potent inhibition. | nih.gov |

| EGFR / VEGFR-2 | Thiazolyl-pyrazoline core. | Potency was driven by substitutions on a phenyl ring attached to the pyrazoline. | nih.gov |

| Acetylcholinesterase (AChE) | Thiazolylhydrazone with a substituted benzylidene moiety. | A 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene ring provided the highest potency. A lipophilic trifluoromethylphenyl group on the thiazole was also important. | nih.gov |

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide core. | A tert-butyl group at C4 of the thiazole ring and specific substitutions on the benzamide (B126) phenyl ring (e.g., 3-fluoro) resulted in potent antagonists. | semanticscholar.org |

| Methionine Aminopeptidases (MetAPs) | (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide core. | These derivatives were identified as potent inhibitors of MetAPs. | researchgate.net |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Thiazolidine-4-one with a 5-heterarylidene substitution. | Pyrrole substitutions at position 5 exhibited superior inhibitory activity. | fabad.org.tr |

| Fatty Acid Amide Hydrolase (FAAH) / soluble Epoxide Hydrolase (sEH) | Benzothiazole-phenyl sulfonamide core. | Ortho- or para-substitutions of electron-withdrawing groups on the phenyl ring were well-tolerated. | nih.gov |

Mechanistic Studies of Biological Interactions for 2 Phenyl N 1,3 Thiazol 2 Yl Propanamide Analogues

Molecular Mechanisms of Antimicrobial Activity

Analogues of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, which incorporate the N-(thiazol-2-yl)amide scaffold, have shown notable antimicrobial effects through several distinct molecular pathways.

Enzyme Inhibition Pathways (e.g., DNA Gyrase, Lanosterol (B1674476) 14α-Demethylase)

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. nih.govals-journal.com Research has demonstrated that the thiazole (B1198619) scaffold is a key component in the design of potent DNA gyrase inhibitors. Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors, which feature a related core structure, have been shown to inhibit DNA gyrase from Staphylococcus aureus and Escherichia coli with IC₅₀ values in the nanomolar range. nih.gov

A study focusing on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines identified several compounds as more potent DNA gyrase inhibitors than the standard antibiotic, ciprofloxacin. als-journal.comals-journal.com The inhibitory concentrations (IC₅₀) for these analogues highlight the potential of the thiazole class in targeting this enzyme. als-journal.comals-journal.com For instance, certain derivatives displayed IC₅₀ values significantly lower than that of ciprofloxacin, indicating a stronger binding affinity and inhibitory effect. als-journal.comals-journal.com

Interactive Data Table: DNA Gyrase Inhibitory Activity of Thiazole Analogues

| Compound | IC₅₀ vs. DNA Gyrase (µg/mL) | Reference |

|---|---|---|

| Ciprofloxacin | 10.95 | als-journal.com |

| Analogue 5b | 7.91 | als-journal.com |

| Analogue 5d | 10.51 | als-journal.com |

| Analogue 5e | 7.55 | als-journal.com |

| Analogue 5f | 7.15 | als-journal.com |

| Analogue 5g | 6.84 | als-journal.com |

| Analogue 5h | 6.51 | als-journal.com |

Lanosterol 14α-Demethylase (CYP51) Inhibition

In the realm of antifungal activity, a primary target is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The inhibition of this enzyme leads to the disruption of membrane integrity and arrests fungal growth. nih.gov Azole-based antifungals, such as fluconazole, function by having their nitrogen atoms coordinate with the heme iron in the enzyme's active site. nih.gov

Molecular docking studies have predicted that heteroaryl thiazole derivatives likely engage in the inhibition of lanosterol 14α-demethylase as their primary antifungal mechanism. nih.gov Furthermore, a series of synthesized thiazolin-4-one derivatives demonstrated potent anti-Candida activity, with some compounds proving to be over 500 times more active than fluconazole, underscoring their potential as effective inhibitors of this pathway. nih.gov

Interactions with Pathogen-Specific Molecular Targets

Beyond well-known enzyme pathways, thiazole-containing compounds interact with other specific molecular targets within pathogens. One such target is the FtsZ protein, which is critical for bacterial cell division. Some thiazole-quinolinium derivatives have been shown to disrupt the dynamic assembly of FtsZ and the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to a bacteriostatic effect. nih.gov

Mechanisms of Anticancer Activity

The thiazole-propanamide scaffold is also implicated in various anticancer mechanisms, primarily through the inhibition of key enzymes involved in cancer progression and the modulation of cell death pathways.

Histone Deacetylase (HDAC) Inhibition Profiles

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their aberrant activity is linked to the development and progression of various cancers, making them a significant target for therapeutic agents. nih.govnih.gov

Research has successfully identified compounds containing the N-(thiazol-2-yl) moiety that act as potent HDAC inhibitors. One study reported on a series of (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives that were designed as dual-target inhibitors of PI3Kα and HDAC6. nih.gov One particular compound, 21j , was identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor, demonstrating significant potency against HDAC6. nih.gov Another study synthesized N(1)-(thiazol-2-yl)-N(8)-hydroxyoctanediamide and found it to have very potent HDAC inhibitory effects. nih.gov

Interactive Data Table: HDAC Inhibitory Activity of a Thiazole Analogue

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 21j | HDAC6 | 26 | nih.gov |

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or cancerous cells. nih.gov It is primarily regulated by two main signaling routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govyoutube.com Both pathways converge on the activation of caspases, which are the effector enzymes that carry out the dismantling of the cell. nih.gov

A close analogue, ETN101 (2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide), has demonstrated significant anticancer effects in preclinical studies for hepatocellular carcinoma. ascopubs.orgnih.gov The mechanism of action for ETN101 involves the induction of cancer cell apoptosis, which was analyzed in human HCC cell lines. ascopubs.org In animal models, oral administration of ETN101 led to significant tumor reduction, with some cases showing a complete response, which is attributed in part to its pro-apoptotic activity. ascopubs.org

Interactions with Other Oncogenic Targets

Analogues of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide have been found to interact with several other targets crucial to cancer cell survival and proliferation.

The potent analogue ETN101 was shown to exert its anticancer effects by regulating the Wnt/ß-catenin signaling pathway within the tumor microenvironment. ascopubs.org Furthermore, it directly targets VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a key receptor involved in angiogenesis, thereby blocking signals that promote the formation of new blood vessels to support tumor growth. ascopubs.org

Additionally, the development of dual-target inhibitors has revealed other oncogenic interactions. The (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives that inhibit HDAC6 were also found to be potent inhibitors of the α-isoform of Phosphoinositide 3-kinase (PI3Kα). nih.gov The PI3K/AKT pathway is a central signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer. Compound 21j from this series was identified as a subtype-selective inhibitor with a nanomolar IC₅₀ value against PI3Kα. nih.gov

Interactive Data Table: PI3Kα Inhibitory Activity of a Thiazole Analogue

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 21j | PI3Kα | 2.9 | nih.gov |

Enzymatic Inhibition Mechanisms Beyond Antimicrobial and Anticancer Contexts (e.g., Urease, Alkaline Phosphatase)

Analogues of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide have demonstrated significant inhibitory activity against various enzymes beyond those directly related to antimicrobial and anticancer effects. Notably, extensive research has been conducted on their interactions with urease and alkaline phosphatase, revealing key structural features that govern their inhibitory potential.

Urease Inhibition:

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. rsc.org Its activity is implicated in the pathogenesis of diseases such as peptic ulcers, urolithiasis, and pyelonephritis, making it a valuable therapeutic target. rsc.orgnih.gov Thiazole-containing compounds have emerged as potent inhibitors of this enzyme.

Studies on various thiazole derivatives have elucidated their mechanism of urease inhibition. For instance, a series of hydrazine (B178648) clubbed 1,3-thiazoles were found to be potent urease inhibitors, with IC₅₀ values ranging from 110 to 440 nM, surpassing the standard thiourea (B124793) (IC₅₀ = 490 ± 10 nM). youtube.com Molecular docking studies of these analogues with the Jack bean urease enzyme have shown that the thiazole ring and associated substituents play a crucial role in binding to the enzyme's active site. youtube.com

In another study, newly designed nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govmaastrichtuniversity.nlthiadiazole derivatives, which share heterocyclic structural motifs with the subject compound, exhibited outstanding urease inhibition with IC₅₀ values as low as 0.87 ± 0.09 µM. nih.gov Kinetic analysis of the most potent derivative from this series identified a competitive mode of inhibition. nih.gov This suggests that the inhibitor competes with the substrate (urea) for binding to the active site of the urease enzyme. Molecular dynamics simulations further supported this, indicating that the inhibitor occupies the active site in a "closed state". nih.gov

Furthermore, research on bi-heterocyclic propanamides containing a thiazole moiety has also demonstrated promising urease inhibitory potential. gardp.org The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity.

Interactive Data Table: Urease Inhibition by Thiazole Analogues

| Compound Type | IC₅₀ Range (µM) | Standard (Thiourea) IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Hydrazine clubbed 1,3-thiazoles | 0.110 - 0.440 | 0.490 ± 0.010 | - | youtube.com |

| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govmaastrichtuniversity.nlthiadiazole derivatives | 0.87 - 8.32 | 22.54 ± 2.34 | Competitive | nih.gov |

| Bi-heterocyclic propanamides | - | - | - | gardp.org |

Alkaline Phosphatase Inhibition:

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters and are involved in various physiological processes, including bone metabolism and cell growth. maastrichtuniversity.nlnih.gov Dysregulation of AP activity is associated with several diseases, making them a significant drug target. nih.govnih.gov Thiazole derivatives have shown considerable promise as inhibitors of different AP isozymes. maastrichtuniversity.nl

For example, a study on thiazol-2-ylidene-benzamide derivatives identified compounds with high sensitivity towards human tissue non-specific alkaline phosphatase (h-TNAP). nih.gov One of the most potent and selective inhibitors for h-TNAP, 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126), exhibited an IC₅₀ value of 0.079 ± 0.002 μM. nih.gov Molecular docking studies supported the in vitro inhibitory activity of these potent compounds. nih.gov

In another investigation, pyrazolo-oxothiazolidine derivatives were synthesized and evaluated as alkaline phosphatase inhibitors. One compound demonstrated an exceptionally strong inhibitory activity with an IC₅₀ of 0.045 ± 0.004 μM, which is significantly more active than the standard, monopotassium phosphate (IC₅₀ = 5.242 ± 0.472 μM). nih.gov Kinetic studies revealed a non-competitive mode of inhibition, indicating that the inhibitor binds to a site on the enzyme different from the active site, thereby altering the enzyme's catalytic efficiency. nih.gov

Furthermore, a series of 1,3-thiazole-oxadiazole bi-heterocyclic hybrids connected with a propanamide unit were all found to be substantial inhibitors of alkaline phosphatase, with IC₅₀ values much lower than the standard. youtube.com The structure-activity relationship of these compounds indicated that the electronic properties of the substituents on the aryl ring are critical for their inhibitory potency.

Interactive Data Table: Alkaline Phosphatase Inhibition by Thiazole Analogues

| Compound Type | Potent Inhibitor IC₅₀ (µM) | Standard (KH₂PO₄) IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Thiazol-2-ylidene-benzamide derivatives | 0.079 ± 0.002 | - | - | nih.gov |

| Pyrazolo-oxothiazolidine derivatives | 0.045 ± 0.004 | 5.242 ± 0.472 | Non-competitive | nih.gov |

| 1,3-Thiazole-oxadiazole bi-heterocyclic hybrids | - | 5.242 ± 0.473 | - | youtube.com |

Molecular Target Identification and Validation Methodologies

The identification and validation of the molecular targets of small-molecule inhibitors like 2-phenyl-N-(1,3-thiazol-2-yl)propanamide and its analogues are crucial steps in drug discovery. nih.gov These processes confirm the mechanism of action and ensure that the therapeutic effects are due to the intended molecular interactions. A variety of methodologies can be employed for this purpose, ranging from computational to experimental approaches.

Molecular Target Identification:

The initial step often involves identifying the protein or enzyme that a bioactive compound interacts with to elicit a biological response. Several strategies are utilized for this purpose:

Direct Biochemical Methods: These approaches involve the direct detection of binding between the small molecule and its protein target. A powerful technique in this category is affinity chromatography coupled with mass spectrometry . nih.gov In this method, a derivative of the inhibitor is immobilized on a solid support to create an affinity matrix. A cell lysate is then passed through this matrix, and proteins that bind to the inhibitor are captured. These proteins are subsequently eluted and identified using mass spectrometry.

Genetic Interaction Methods: These methods leverage genetic modifications to identify targets. For instance, a library of RNA interference (RNAi) constructs can be used to systematically knock down the expression of individual genes. nih.gov If the cellular phenotype induced by the knockdown of a specific gene mimics the phenotype observed upon treatment with the inhibitor, that gene product is a likely target.

Computational Inference: With the availability of large biological datasets, computational methods can be used to infer potential targets. This can involve comparing the gene expression profiles of cells treated with the inhibitor to a database of profiles induced by compounds with known targets. nih.gov Structure-based approaches, such as molecular docking , are also widely used. youtube.com Here, the three-dimensional structure of the inhibitor is computationally "docked" into the binding sites of known protein structures to predict potential interactions.

Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses "activity-based probes" (ABPs) that covalently bind to the active sites of specific enzyme families. ABPs can be used in competitive assays where the inhibitor competes with the probe for binding to the target enzyme in a complex biological sample. The reduction in probe labeling of a particular enzyme in the presence of the inhibitor identifies it as a target.

Target Validation:

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. Key validation methods include:

Genetic Validation: This involves genetically modifying the identified target in a cellular or animal model. For example, creating a knockout (gene deletion) or knockdown (reduced gene expression) of the target gene should render the cells or organism less sensitive to the inhibitor if the target is correct. Conversely, overexpression of the target may enhance the inhibitor's effect.

Pharmacological Validation: This involves using a structurally different inhibitor that is known to act on the same target. If this second inhibitor produces the same biological effect, it provides evidence that the target is correctly identified.

Biochemical and Biophysical Validation: Techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to directly measure the binding affinity and kinetics between the purified protein target and the inhibitor. This confirms a direct physical interaction.

Rescue Experiments: In this approach, the effect of the inhibitor is "rescued" by altering the target or a downstream component of its pathway. For example, if an inhibitor's effect can be overcome by introducing a mutated, inhibitor-resistant version of the target protein into cells, it strongly validates the target. youtube.com

The combination of these identification and validation methodologies provides a robust framework for elucidating the precise molecular mechanisms of action for novel enzyme inhibitors like the analogues of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide.

Computational Chemistry and Molecular Modeling in N 1,3 Thiazol 2 Yl Propanamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, this technique is crucial for identifying potential biological targets and elucidating the specific interactions that contribute to binding affinity.

In studies involving thiazole (B1198619) derivatives, molecular docking has been successfully employed to predict their binding modes within the active sites of various enzymes. For instance, research on thiazole derivatives as potential inhibitors of tubulin polymerization revealed that the thiazole ring and its side chains play a significant role in destabilizing tubulin through a variety of binding interactions. nih.gov The sulfur atom of the thiazole ring can form σ-hole bonds, a type of noncovalent interaction that is increasingly recognized for its importance in rational drug design. nih.gov

Similarly, in the development of inhibitors for cobra venom phospholipase A2 (PLA2), molecular docking was used to guide the synthesis of amide and sulfonamide thiazole derivatives. nih.gov One notable derivative, ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate, was identified through docking as a potent inhibitor, a prediction that was subsequently confirmed by in vitro assays showing it to be highly effective at neutralizing PLA2 activity. nih.gov The docking studies for this compound highlighted key interactions within the enzyme's active site. nih.gov

The precision of these predictions is often enhanced by using different docking algorithms and scoring functions. For example, extra-precision (XP) Glide docking is a commonly used tool that provides a more refined assessment of ligand binding poses and energies. researchgate.net The results from these simulations, typically presented as docking scores and interaction maps, provide a rational basis for selecting, synthesizing, and testing new derivatives.

Below is a table summarizing representative molecular docking studies on N-(1,3-thiazol-2-yl)propanamide derivatives and their targets.

| Derivative Class | Target Protein | Key Findings |

| Thiazole-based ureas | Tubulin | The thiazole ring and its side arms were shown to be crucial for destabilizing tubulin through various binding interactions. nih.gov |

| Amide and sulfonamide thiazoles | Phospholipase A2 (PLA2) | Ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate was identified as a potent inhibitor. nih.gov |

| Varied thiazole derivatives | Dipeptidyl peptidase-IV (DPP-IV), Protein-tyrosine phosphatase 1B (PTP1B) | In silico screening identified thiazole-containing compounds as potential ligands for these diabetes-related targets. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. For N-(1,3-thiazol-2-yl)propanamide derivatives, MD simulations are essential for validating docking results and gaining a deeper understanding of the binding process.

MD simulations, often performed for periods of nanoseconds, can track the movements of every atom in the system, providing insights into the flexibility of both the ligand and the protein. researchgate.net This allows researchers to assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, that are predicted by docking. A stable binding mode in an MD simulation is characterized by minimal fluctuations in the ligand's position and the persistence of important intermolecular interactions.

In studies of potential anti-diabetic agents, MD simulations have been used to observe the dynamic behavior and stability of protein-ligand complexes. researchgate.net For example, a 50-nanosecond simulation can reveal whether a thiazole derivative remains securely bound within the active site of its target enzyme or if it adopts alternative, less stable conformations. researchgate.net The insights gained from these simulations are critical for confirming the viability of a potential drug candidate and for guiding further lead optimization.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. For N-(1,3-thiazol-2-yl)propanamide and its derivatives, these methods are used to calculate properties such as molecular orbital energies, electron density, and electrostatic potential, which are crucial for understanding their behavior at a subatomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of N-(1,3-thiazol-2-yl)propanamide research, DFT calculations are employed to determine the optimized geometry of the molecule and to analyze its electronic properties. researchgate.net These calculations can provide insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor and thus more likely to participate in interactions with a biological target. researchgate.net

DFT is also used in hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. researchgate.net In QM/MM simulations, the reactive center of a protein's active site and the bound ligand are treated with the accuracy of quantum mechanics, while the rest of the protein is modeled using less computationally expensive molecular mechanics. researchgate.net This allows for a detailed understanding of chemical reactions and interactions within the binding pocket. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are important descriptors of a molecule's reactivity and stability.

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. In the study of N-(1,3-thiazol-2-yl)propanamide derivatives, FMO analysis can help to explain their biological activity. For example, the calculated HOMO and LUMO energies can be correlated with the molecule's ability to donate or accept electrons in interactions with its biological target.

The table below presents a hypothetical example of FMO analysis for a series of N-(1,3-thiazol-2-yl)propanamide derivatives, illustrating how these quantum chemical properties can be used to rationalize their activity.

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Biological Activity |

| Compound A | -6.2 | -1.5 | 4.7 | High |

| Compound B | -6.5 | -1.2 | 5.3 | Moderate |

| Compound C | -6.8 | -1.0 | 5.8 | Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-(1,3-thiazol-2-yl)propanamide derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

QSAR studies involve calculating a set of molecular descriptors for each compound in a training set, which can include electronic, steric, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the observed biological activity. Once a reliable QSAR model has been developed, it can be used to predict the activity of new compounds based solely on their chemical structure. This predictive capability is invaluable for prioritizing which new derivatives to synthesize and test, saving significant time and resources in the drug discovery pipeline.

In Silico Screening and Lead Optimization Strategies for N-(1,3-thiazol-2-yl)propanamide Derivatives

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach is particularly useful for discovering novel scaffolds and for identifying new derivatives of existing lead compounds like N-(1,3-thiazol-2-yl)propanamides.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of known active compounds to identify new ones with similar properties. Structure-based methods, on the other hand, use the three-dimensional structure of the target protein to dock and score potential ligands from a database.

Once a set of initial "hits" has been identified through virtual screening, the process of lead optimization begins. This involves making targeted chemical modifications to the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. Computational tools play a vital role in this stage, with molecular docking, MD simulations, and QSAR models being used to guide the design of new and improved derivatives. For example, docking simulations can suggest modifications that will enhance binding affinity, while QSAR models can predict the effect of these changes on biological activity. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for developing new and effective therapeutic agents based on the N-(1,3-thiazol-2-yl)propanamide framework.

Advanced Spectroscopic and Spectrometric Characterization of N 1,3 Thiazol 2 Yl Propanamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H and 13C NMR Techniques

No published ¹H or ¹³C NMR data for 2-phenyl-N-(1,3-thiazol-2-yl)propanamide could be found. The characterization of related structures, such as N-benzothiazol-2-yl propanamide derivatives, has been reported, but providing that data would fall outside the scope of this article. mdpi.com

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, NOESY)

Similarly, there is no available information on two-dimensional NMR experiments (COSY, HSQC, HMBC, or NOESY) that would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the phenyl, propanamide, and thiazole (B1198619) moieties of the target compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would confirm the elemental composition and exact mass of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, is not available in the public literature. While HRMS data exists for more complex propanamides containing a thiazole or benzothiazole (B30560) ring, it is not specific to the requested compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

There are no documented LC-MS applications or studies involving 2-phenyl-N-(1,3-thiazol-2-yl)propanamide. Such studies would typically be used to analyze the purity of the compound or to study its metabolic fate, but this research has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For compounds containing aromatic and heteroaromatic rings, such as 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, the absorption of UV-Vis light typically promotes electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

Studies on analogous structures provide insight into the expected electronic absorption profile. For instance, the UV-Vis spectrum of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related propanamide derivative, exhibits distinct absorption maxima (λmax) in methanol (B129727) at 255 nm and 307 nm. mdpi.com These absorptions are attributed to π→π* and n→π* transitions within the conjugated system formed by the aromatic and thiazole rings. mdpi.com The molar extinction coefficients (ε) for these transitions were determined to be 28,300 and 14,400 M-1cm-1, respectively, indicating strong absorption characteristics. mdpi.com

Similarly, research on a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers revealed strong, broad absorption bands in the range of 271–307 nm. mdpi.com These bands are characteristic of the electronic excitations in benzothiazole derivatives, involving both π→π* and n→π* transitions. mdpi.com The precise wavelength of maximum absorption is influenced by the specific substitution pattern on the phenyl ring. mdpi.com

Based on these findings for structurally related compounds, the UV-Vis spectrum of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in a suitable solvent like methanol is predicted to show significant absorption bands in the ultraviolet region, corresponding to the electronic transitions within its phenyl and thiazole chromophores.

Table 1: UV-Vis Absorption Data for a Related N-thiazolyl Propanamide Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Methanol | 255 | 28,300 | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is not available, analysis of closely related structures, such as N-(1,3-thiazol-2-yl)benzamide, offers significant insights into the expected solid-state conformation and intermolecular interactions.

A polymorph of N-(1,3-thiazol-2-yl)benzamide was found to crystallize in the monoclinic space group P21/c. nih.gov The molecule is non-planar, with a significant dihedral angle of 43.6 (1)° between the phenyl and thiazole rings. nih.gov In the crystal lattice, molecules form hydrogen-bonded dimers via N—H···N interactions between the amide proton and the nitrogen atom of the thiazole ring of an adjacent molecule. nih.gov This dimerization is a common feature in the crystal packing of such amide-containing heterocyclic compounds.

The crystallographic parameters for this related compound are detailed in the table below. It is anticipated that 2-phenyl-N-(1,3-thiazol-2-yl)propanamide would exhibit similar structural motifs, including a non-planar arrangement of the aromatic and heterocyclic rings and the formation of hydrogen-bonded dimers in the solid state.

Table 2: Crystallographic Data for a Structurally Similar Compound, N-(1,3-thiazol-2-yl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C10H8N2OS | nih.gov |

| Molecular Weight | 204.24 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 12.0142 (2) | nih.gov |

| b (Å) | 5.0581 (1) | nih.gov |

| c (Å) | 15.4090 (3) | nih.gov |

| β (°) | 99.093 (1) | nih.gov |

| Volume (Å3) | 924.62 (3) | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, with the molecular formula C12H12N2OS, the theoretical elemental composition can be calculated as follows:

Carbon (C): (12 * 12.011) / 232.30 * 100% = 62.04%

Hydrogen (H): (12 * 1.008) / 232.30 * 100% = 5.20%

Nitrogen (N): (2 * 14.007) / 232.30 * 100% = 12.06%

Oxygen (O): (1 * 15.999) / 232.30 * 100% = 6.89%

Sulfur (S): (1 * 32.06) / 232.30 * 100% = 13.80%

In the synthesis and characterization of new thiazole derivatives, elemental analysis is routinely employed to confirm the successful formation of the target molecule. nih.gov For a synthesized sample of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, the experimentally determined percentages of C, H, N, and S would be expected to be in close agreement (typically within ±0.4%) with the theoretical values presented below.

Table 3: Theoretical Elemental Composition of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide (C12H12N2OS)

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 62.04 |

| Hydrogen | H | 5.20 |

| Nitrogen | N | 12.06 |

| Oxygen | O | 6.89 |

Future Research Directions and Methodological Innovations for N 1,3 Thiazol 2 Yl Propanamide Derivatives

Exploration of Novel Pharmacophores and Hybrid Scaffolds

The structural versatility of the N-(1,3-thiazol-2-yl)propanamide backbone presents a fertile ground for the exploration of novel pharmacophores and the creation of hybrid molecules with enhanced or entirely new biological functions. Future efforts will likely concentrate on the strategic combination of this core with other biologically active moieties to achieve synergistic effects, overcome drug resistance, or improve pharmacokinetic profiles.

One promising avenue is the development of hybrid compounds that merge the thiazolylpropanamide scaffold with other heterocyclic systems known for their pharmacological importance, such as coumarins, benzofurans, pyrazolines, and pyrazoles. frontiersin.orgacs.org This molecular hybridization strategy has already shown success in enhancing the efficacy of various therapeutic agents. acs.org For instance, the synthesis of thiazolyl-pyrazoline conjugates has been explored to create unified bioactive scaffolds with synergistic biological potential. acs.org

Another area of focus is the incorporation of diverse functional groups, such as β-amino acids and various aromatic moieties, to probe new regions of chemical space and interact with different biological targets. nih.gov The synthesis of derivatives like 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid highlights a strategy to systematically alter substituents and evaluate the impact on biological activity. nih.gov Furthermore, the creation of molecules like N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, which combines the thiazole (B1198619) amine with a known non-steroidal anti-inflammatory drug (NSAID) pharmacophore, exemplifies the potential of creating hybrid drugs with multi-faceted activities. mdpi.com

The table below summarizes examples of such exploratory efforts.

| Hybrid Scaffold/Pharmacophore | Rationale | Potential Therapeutic Area |

| Thiazole-Coumarin/Benzofuran | Combine anticancer properties of both moieties | Oncology |

| Thiazole-Pyrazoline | Create synergistic bioactive scaffolds | Antimicrobial, Anticancer |

| Thiazole-β-Amino Acid | Introduce new functional groups for diverse interactions | Various |

| Thiazole-NSAID | Combine anti-inflammatory and other activities | Inflammation, Pain |

Development of Advanced In Vitro and In Silico Screening Platforms

To efficiently navigate the vast chemical space of N-(1,3-thiazol-2-yl)propanamide derivatives, the development and implementation of advanced screening platforms are indispensable. High-throughput screening (HTS) and high-content screening (HCS) will continue to be vital for the initial identification of active compounds. Future platforms will likely integrate more complex, physiologically relevant cell-based assays, such as 3D organoids and co-culture systems, to better predict in vivo efficacy and toxicity.

In silico screening methods are set to play an even more significant role in prioritizing candidates for synthesis and biological testing. Structure-based drug design, leveraging the crystal structures of target proteins, will guide the rational design of more potent and selective inhibitors. For example, molecular docking studies have been successfully used to predict the binding modes of thiazole derivatives with targets like the Rho6 protein in hepatic cancer. nih.gov

Furthermore, the development of robust in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) models will be crucial for the early deselection of compounds with unfavorable pharmacokinetic or toxicological properties. This early-stage filtering helps to reduce the high attrition rates in later stages of drug development. The use of platforms like SwissADME to predict the pharmacokinetic properties of newly synthesized thiazole derivatives is already an established practice. nih.gov

Mechanistic Investigations at a Systems Biology Level

Moving beyond a single-target-single-drug paradigm, future research must adopt a systems biology approach to unravel the complex mechanisms of action of N-(1,3-thiazol-2-yl)propanamide derivatives. This involves understanding how these compounds affect not just an individual protein but entire cellular pathways, networks, and interactions.

Network pharmacology is an emerging approach that can be used to identify the multiple targets of a drug and to understand its effects on the broader biological system. youtube.comnih.govyoutube.com This methodology can help to elucidate the polypharmacology of thiazole derivatives, where a single compound interacts with multiple targets, potentially leading to enhanced therapeutic effects or off-target toxicities. For complex diseases like cancer, multi-target tyrosine kinase inhibitors have shown improved outcomes compared to single-target agents, highlighting the potential of this approach. nih.gov

Mechanistic studies will also need to delve deeper into the downstream effects of target engagement. For instance, investigations into promising anticancer thiazole derivatives have gone beyond simple cytotoxicity assays to include analyses of the cell cycle, DNA fragmentation, and mitochondrial depolarization, providing a more comprehensive picture of the compound's cellular impact. nih.gov Future studies could employ transcriptomics, proteomics, and metabolomics to generate a global view of the cellular response to treatment with these compounds, thereby identifying novel biomarkers of response and resistance.

Application of Artificial Intelligence and Machine Learning in Drug Design for Thiazolylpropanamides

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new N-(1,3-thiazol-2-yl)propanamide derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational technique, is being revitalized by the application of advanced ML algorithms. acs.org For thiazole derivatives, ML-based QSAR models have been developed to predict a range of biological activities, including anticancer and anti-urease effects. acs.org These models can rapidly screen virtual libraries of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and saving considerable time and resources.

Deep learning, a subset of AI, offers even more sophisticated capabilities. Generative models can be used to design entirely new molecules with desired properties, while predictive models can forecast ADMET profiles with increasing accuracy. The integration of AI/ML into the drug discovery pipeline, from hit identification through lead optimization, is expected to significantly accelerate the development of the next generation of thiazolylpropanamide-based therapeutics.

The table below presents examples of ML applications in thiazole derivative research.

| Machine Learning Application | Objective | Outcome |

| QSAR Modeling | Predict anti-urease activity of thiazole derivatives | Development of a predictive model to guide synthesis of new inhibitors |

| Classification Models | Predict anticancer activity | Identification of key structural features for cytotoxicity |

| High-Throughput Virtual Screening | Prioritize compounds for experimental testing | Increased success rate in identifying active "hit" compounds |

Potential for Functional Diversification Beyond Current Biological Activities

While much of the research on N-(1,3-thiazol-2-yl)propanamides has focused on areas like oncology and infectious diseases, the inherent chemical versatility of this scaffold suggests a much broader therapeutic potential. nih.govnih.gov Future research should actively explore the functional diversification of these derivatives into new and underexplored biological activities.

The thiazole ring is a component of numerous FDA-approved drugs for a wide range of conditions, including anti-inflammatory, antihypertensive, anticonvulsant, and antidiabetic agents. nih.govnih.gov This provides a strong rationale for screening libraries of N-(1,3-thiazol-2-yl)propanamide derivatives against a wider panel of biological targets associated with these and other diseases. For example, derivatives have been investigated for their potential in treating Alzheimer's disease, schizophrenia, and allergies. nih.gov

Furthermore, the application of these compounds could extend beyond human medicine. Some 2-aminothiazole (B372263) structures have been found to possess herbicidal and antioxidant activities, opening up possibilities in agriculture and materials science. nih.gov A systematic and unbiased approach to screening, perhaps using phenotypic assays that are not biased towards a specific molecular target, could uncover unexpected and valuable new functions for this remarkable class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.